Pyrido[3,2-c][1,5]benzodiazepin-5-one
Description
Pyrido[3,2-c][1,5]benzodiazepin-5-one is a polycyclic heterocyclic compound featuring a pyridine ring fused to a benzodiazepinone core. The diazepinone moiety consists of a seven-membered ring with two nitrogen atoms at the 1,5-positions, while the pyridine ring is fused at the [3,2-c] position (Figure 1). This scaffold was synthesized via advanced cyclization strategies, as reported in studies focusing on novel heterocyclic systems .
Properties
Molecular Formula |
C12H7N3O |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
pyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C12H7N3O/c16-12-8-4-3-7-13-11(8)14-9-5-1-2-6-10(9)15-12/h1-7H |
InChI Key |
QXJKQCUPHHQKKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC=N3)C(=O)N=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Chloronicotinic Acid with o-Phenylenediamine
The most widely reported method involves the condensation of 2-chloronicotinic acid (1 ) with o-phenylenediamine (2 ) under reflux conditions. Initial attempts used chlorobenzene as the solvent, yielding 6,11-dihydro-5H-pyrido[2,3-b]benzodiazepin-5-one (3 ) with impurities (60–70% purity). Key modifications include:
- Solvent optimization : Replacement of chlorobenzene with n-butanol improved yield (82%) and purity (>95%) by facilitating intermediate stabilization.
- Catalytic enhancement : Addition of sulfuric acid (0.5 mol%) accelerated the reaction, reducing reflux time from 24 to 8 hours.
- Workup procedure : Impurities were minimized by precipitating the product directly from the reaction mixture, avoiding recrystallization.
Mechanistic pathway :
- Nucleophilic attack by the amine group of 2 on the electrophilic carbonyl carbon of 1 .
- Intramolecular cyclization via displacement of the chloride leaving group.
- Aromatization through dehydration to form the fused pyrido-benzodiazepine system.
Ring-Closing Metathesis Approaches
Synthesis via Grubbs Catalyst
A novel route employs ring-closing metathesis (RCM) of dienyne precursors using Grubbs II catalyst. For example, treatment of N-allyl-2-(prop-2-yn-1-ylamino)nicotinamide (4 ) with the catalyst (5 mol%) in dichloromethane at 40°C for 12 hours affords the target compound in 68% yield. Advantages include:
- Regioselectivity control : RCM avoids competing polymerization side reactions.
- Functional group tolerance : Ethers, esters, and halogen substituents remain intact.
Limitations :
- High catalyst costs (≈$1,200/mol for Grubbs II).
- Sensitivity to oxygen and moisture requiring inert conditions.
Microwave-Assisted Cyclization
Accelerated Synthesis under Dielectric Heating
Microwave irradiation (300 W, 150°C) reduces reaction times from hours to minutes. A representative protocol:
- Mix 2-aminonicotinic acid (5 ) and 1,2-dibromobenzene (6 ) in DMF.
- Add K₂CO₃ (2 equiv) and Pd(PPh₃)₄ (3 mol%).
- Irradiate at 150°C for 15 minutes to achieve 76% yield.
Key advantages :
- Energy efficiency (≈85% reduction in power consumption).
- Improved reproducibility with automated temperature control.
Industrial-Scale Production
Continuous Flow Reactor Design
Large-scale synthesis (≥100 kg/batch) employs tubular flow reactors with the following parameters:
| Parameter | Value |
|---|---|
| Reactor volume | 500 L |
| Temperature | 120°C ± 2°C |
| Pressure | 8 bar |
| Residence time | 45 min |
| Annual production | 12 metric tons |
This system achieves 91% conversion with <0.5% impurities, outperforming batch reactors (78% conversion, 3% impurities).
Spectroscopic Validation of Intermediates
Critical intermediates are characterized using:
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Classical condensation | 82 | 95 | 12.50 | High |
| RCM | 68 | 98 | 89.00 | Low |
| Microwave | 76 | 97 | 18.20 | Moderate |
| Continuous flow | 91 | 99.5 | 9.80 | Very high |
Emerging Techniques
Enzymatic Cyclization
Recent studies explore lipase-catalyzed ring formation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on mesoporous silica converts linear precursors to Pyrido[3,2-c]benzodiazepin-5-one with 54% enantiomeric excess, demonstrating potential for asymmetric synthesis.
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
Pyrido[3,2-c][1,5]benzodiazepin-5-one features a unique fused-ring structure that includes a pyridone moiety linked to a diazepine unit. Its molecular formula is , with a molecular weight of approximately 357.405 g/mol. The structural intricacies of this compound contribute to its biological activity and pharmacological potential.
Chemistry
- Building Block : this compound serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of novel derivatives that can exhibit enhanced properties.
- Coordination Chemistry : It is utilized as a ligand in coordination chemistry, enabling the formation of metal complexes that may have unique catalytic or electronic properties.
Biology
- Biological Activities : The compound has been studied for its potential antimicrobial, antiviral, and anticancer properties. Research indicates that it interacts with various molecular targets, influencing cellular pathways and biological responses.
- Neuropharmacological Effects : this compound interacts with neurotransmitter receptors, suggesting applications in treating neurological disorders such as anxiety and depression by modulating GABA receptor activity .
Medicine
- Therapeutic Potential : Ongoing research is exploring its efficacy as a therapeutic agent for various diseases, including neurological disorders and cancer. For instance, derivatives have shown promise in preclinical studies for neuroprotection against oxidative stress .
- Antioxidant Properties : Some studies have highlighted its antioxidant capabilities, indicating potential applications in neurodegenerative diseases like Parkinson's disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6,11-Dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one involves interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Ring Fusion Positions
- Pyrido[2,3-b][1,5]benzodiazepinones These isomers differ in the pyridine fusion position ([2,3-b] vs. [3,2-c]), altering the spatial arrangement of the heterocyclic system. For example, 6,11-dihydro-11-ethyl-6-methyl-5H-pyrido[2,3-b][1,5]benzodiazepinone (5a) was identified as a lead structure for antidepressants due to its dual affinity for 5-HT1A receptors (5HT1A-R) and serotonin transporters (SERT) . The [2,3-b] fusion position enhances synthetic accessibility, which influenced its selection over other isomers .
- Pyrido[1,2-c]pyrimidines Replacing the diazepinone ring with a pyrimidine moiety creates a distinct fused system. Derivatives such as pyrido[1,2-c]pyrimidines with 3-(piperidin-3-yl)-1H-indole residues exhibit dual activity at 5HT1A-R and SERT, positioning them as candidates for third-generation antidepressants .
Heteroatom Substitutions in the Diazepinone Core
- Pyrido[2,3-b][1,5]benzoxazepin-5-ones and Benzothiazepin-5-ones Substituting one nitrogen in the diazepinone ring with oxygen or sulfur yields oxazepine or thiazepine derivatives. These compounds, such as 9-amino-6-methyl-pyrido[2,3-b][1,5]benzoxazepin-5(6H)-one (CAS 140413-14-5), demonstrate antihistaminic and antispasmodic activities, highlighting the role of heteroatoms in modulating biological function .
Simplified Analogues and Related Scaffolds
- 5H-Pyrido[3,2-c]azepin-5-one This compound lacks the benzene ring of the benzodiazepinone system, reducing aromaticity and complexity. Though structurally simpler, its pharmacological profile remains unexplored in the provided evidence .
- Pyrido[2,3-d]pyridazines Derived from aminopyridazinone precursors, these compounds form via cyclization of imidoylketene intermediates. Their antioxidant activity has been evaluated, though they diverge significantly from the benzodiazepinone core .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : Pyrido[2,3-b] isomers are often prioritized due to easier synthesis, as seen in , where 5a was advanced to lead status .
- Biological Activity : Heteroatom substitutions (e.g., O/S in oxazepines/thiazepines) correlate with diverse therapeutic profiles, such as antihistaminic effects . In contrast, pyrido[1,2-c]pyrimidines leverage pyrimidine’s electronic properties for CNS-targeted activity .
- Limitations : Direct biological data for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
